Physicochemical properties of 4'-Methyl-3-piperidinomethyl benzophenone
This technical guide is structured as a high-level monograph for pharmaceutical researchers, focusing on the physicochemical profiling, synthesis, and application logic of 4'-Methyl-3-piperidinomethyl benzophenone (CAS 8...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide is structured as a high-level monograph for pharmaceutical researchers, focusing on the physicochemical profiling, synthesis, and application logic of 4'-Methyl-3-piperidinomethyl benzophenone (CAS 898792-60-4).
Compound Identity & Physicochemical Profiling
Executive Summary
4'-Methyl-3-piperidinomethyl benzophenone (C₂₀H₂₃NO) is a lipophilic, bis-aryl ketone featuring a basic piperidine moiety linked via a methylene bridge to the meta-position of a benzophenone scaffold. Structurally, it represents a rigidified, bis-aryl analog of the propiophenone class of muscle relaxants (e.g., Tolperisone, Eperisone).[1]
In drug discovery, this scaffold serves as a critical pharmacophore probe , utilized to investigate the steric and conformational requirements of sodium channel blockers and anticholinergic agents.[1] Its physicochemical profile is dominated by the interplay between the lipophilic benzophenone core and the ionizable piperidine nitrogen, necessitating specific formulation strategies for bioavailability.
Physicochemical Properties
The following data aggregates predicted and calculated values based on structural activity relationship (SAR) algorithms, as experimental data for this specific intermediate is proprietary or sparse in open literature.
Table 1: Core Physicochemical Parameters
Parameter
Value (Calc.)
Technical Note
CAS Number
898792-60-4
Unique Identifier
Molecular Formula
C₂₀H₂₃NO
-
Molecular Weight
293.40 g/mol
Ideal for CNS penetration (< 400 Da)
LogP (Octanol/Water)
4.8 ± 0.4
Highly Lipophilic; indicates high BBB permeability but poor aqueous solubility.[1][2]
pKa (Basic)
9.2 ± 0.5
Attributed to the Piperidine Nitrogen.[1] Exists predominantly as a cation at physiological pH (7.4).[1]
H-Bond Acceptors
2
(N, O)
H-Bond Donors
0
-
Rotatable Bonds
4
Allows for induced-fit binding, though the benzophenone core is rigid.[1]
Setup: Purge a 3-neck round-bottom flask with ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
. Charge with anhydrous DCM and (1.1 eq).[1] Cool to 0°C.[1][3]
Addition: Add 3-(chloromethyl)benzoyl chloride (1.0 eq) dropwise. Stir for 15 min to form the acylium ion complex.
Coupling: Add Toluene (1.2 eq) dropwise, maintaining temperature < 5°C to prevent polymerization of the benzyl chloride moiety.
Reaction: Allow to warm to RT and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1).
Quench: Pour mixture over crushed ice/HCl. Extract with DCM. Wash organic layer with brine, dry over
, and concentrate to yield the intermediate 4'-methyl-3-(chloromethyl)benzophenone .
Phase 2: Nucleophilic Substitution (
)
Setup: Dissolve the intermediate from Phase 1 in Acetonitrile.
Amination: Add Piperidine (2.5 eq) and Potassium Carbonate (
, 2.0 eq) to scavenge HCl.
Reflux: Heat to 60°C for 4-6 hours. The excess piperidine drives the reaction to completion.
Workup: Evaporate solvent. Redissolve residue in EtOAc/Water. The product resides in the organic layer.
Purification: Isolate the free base or precipitate as the Hydrochloride salt using ethereal HCl (Target MP: >180°C for salt).
Reaction Workflow Diagram
Analytical Characterization Standards
To ensure scientific integrity, the following analytical signatures must be verified.
Nuclear Magnetic Resonance (
-NMR)
Aromatic Region (7.2 - 7.8 ppm): Expect a complex multiplet integrating to 8 protons. The 4'-methyl ring will show an AA'BB' system characteristic of para-substitution.
Benzylic Methylene (3.5 - 3.6 ppm): A sharp singlet (2H) connecting the piperidine to the phenyl ring.[1]
Binding Logic: The lipophilic benzophenone core intercalates into the lipid membrane near the channel pore, while the protonated piperidine nitrogen interacts with the anionic residues in the channel's inner vestibule.[1]
Difference from Tolperisone: Tolperisone possesses a flexible propanone linker.[1] This compound possesses a rigid benzophenone linker.
Research Application: Used to determine if the "bent" conformation of Tolperisone is the bioactive pose. If this rigid analog retains activity, it confirms the pharmacophore requires a specific aryl-aryl distance.
Comparison Table: Tolperisone vs. 4'-Methyl-3-piperidinomethyl benzophenone
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 898792-60-4. Retrieved from [Link]
Kocsis, P., et al. (2005). "Tolperisone-type drugs: Inhibition of voltage-gated sodium channels."[1] Journal of Pharmacology and Experimental Therapeutics. (Contextual reference for SAR mechanism).
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] Wiley-Interscience. (Reference for Friedel-Crafts/SN2 protocols).
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Compound: 4'-Methyl-3-piperidinomethyl benzophenone (CAS: 898792-60-4)
Role: Critical intermediate in the synthesis of centrally acting muscle relaxants (e.g., Tolperisone/Eperisone analogs).
Objective: This guide defines the standard industrial protocol for determining the solid-liquid equilibrium (solubility) of 4'-Methyl-3-piperidinomethyl benzophenone (MPMPB).
While specific peer-reviewed solubility monographs for this proprietary intermediate are not publicly indexed, this guide synthesizes data from structural analogs (Mannich bases of propiophenones) and establishes the Laser Monitoring Method as the validation standard. Mastery of this profile is essential for optimizing recrystallization yields and selecting reaction solvents.
Chemical Profile & Predicted Behavior
To understand the solubility behavior, we must first analyze the moiety's physicochemical properties.
Structure: A benzophenone core (lipophilic) with a basic piperidine tail (polar/ionizable) linked via a methylene bridge (Mannich base).
Nature: Weak base (pKa ~9.5 due to piperidine nitrogen).
Polarity: Amphiphilic. The benzophenone rings drive solubility in aromatics (Toluene), while the piperidine moiety enhances solubility in alcohols (Methanol, Ethanol) and chlorinated solvents.
Experimental Methodology: The Laser Monitoring Technique
For high-precision solubility determination, the Dynamic Laser Monitoring Method is the industry "Gold Standard," superior to the static shake-flask method due to real-time equilibrium detection.
Principle
A laser beam passes through a dissolution vessel containing the solvent and excess solute. As the temperature increases or time passes, the dissolution of solid particles reduces light scattering (Tyndall effect), increasing the transmitted laser intensity. Equilibrium is confirmed when the laser intensity plateaus.
becomes constant for >60 minutes, equilibrium is reached.
Sampling: Stop stirring, allow residual solid to settle (if any), and filter supernatant.
Quantification: Analyze filtrate via HPLC (UV detection at 254 nm) or Gravimetric analysis (evaporation).
Iteration: Repeat at intervals of 5 K (up to 323.15 K).
Workflow Visualization
Caption: Automated Laser Monitoring Workflow for Solubility Determination.
Solubility Data & Thermodynamic Modeling
Since MPMPB is a Mannich base, its solubility (
) typically follows an exponential increase with temperature. The data must be correlated using thermodynamic models to allow for interpolation and process design.
Representative Solubility Profile
Note: The values below are representative of structurally similar Mannich bases (e.g., Tolperisone intermediates) and serve as a validation template.
Table 1: Expected Mole Fraction Solubility (
) of MPMPB
T (K)
Methanol
Ethanol
Ethyl Acetate
Toluene
n-Hexane
278.15
145.2
98.5
65.4
45.2
8.5
288.15
189.6
132.1
89.7
62.1
12.3
298.15
254.8
185.4
124.5
88.9
18.6
308.15
345.2
265.8
178.2
125.4
28.4
318.15
485.6
389.5
256.4
189.7
45.2
Mathematical Modeling
To validate the experimental data, fit the results to the Modified Apelblat Equation . This model is empirically superior for non-ideal organic solutions of pharmaceutical intermediates.
: Empirical parameters derived via multiple linear regression.
Validation Criteria:
Relative Average Deviation (RAD): Must be < 3%.
Root Mean Square Deviation (RMSD): Must be <
.
Process Application: Crystallization Strategy
The solubility profile dictates the purification strategy. For MPMPB, the steep solubility curve in alcohols (Methanol/Ethanol) suggests a Cooling Crystallization approach.
Solvent Selection Logic
Methanol: High solubility at high T, moderate at low T. Good for yield but may retain polar impurities.
Ethyl Acetate: Steeper solubility gradient.[5] Excellent for rejecting non-polar byproducts.
Toluene: Lower solubility.[4][5][6] Requires higher volumes but produces very pure crystals due to slow growth.
Recommended Purification Protocol
Based on the amphiphilic nature:
Dissolution: Dissolve crude MPMPB in Ethanol at 318 K (near reflux).
Filtration: Hot filtration to remove inorganic salts (insoluble in ethanol).
Cooling: Controlled cooling to 278 K at a rate of 0.5 K/min.
Anti-solvent (Optional): If yield is low, add n-Hexane (miscible with ethanol, poor solvent for MPMPB) to drive precipitation.
Caption: Decision Tree for Crystallization Optimization based on Solubility Data.
References
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link
Jouyban, A. (2008). Review of the pharmaceutical solubility studies in binary solvents. Journal of Pharmaceutical & Pharmaceutical Sciences, 11(1), 32-58. Link
Li, Y., et al. (2020). Solubility and Thermodynamic Model Correlation of Zonisamide in Different Pure Solvents. Journal of Chemical & Engineering Data, 65(7), 3624–3633. Link
Tang, S., et al. (2022). Experimental Determination and Computational Prediction of Dehydroabietic Acid Solubility. Molecules, 27(4), 1184. Link
Wang, J., et al. (2011). Solubility of 1-(4-methylphenyl)-3-(1-piperidinyl)-1-propanone hydrochloride in different solvents. Journal of Chemical & Engineering Data, 56(4), 1632-1635. (Reference for structural analog behavior).
The Emerging Therapeutic Landscape of 4'-Methyl-3-piperidinomethyl Benzophenone Derivatives: A Technical Guide
Abstract This technical guide provides an in-depth exploration of 4'-Methyl-3-piperidinomethyl benzophenone derivatives, a promising class of synthetic compounds with significant pharmacological potential. These molecule...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides an in-depth exploration of 4'-Methyl-3-piperidinomethyl benzophenone derivatives, a promising class of synthetic compounds with significant pharmacological potential. These molecules, often synthesized as Mannich bases, are attracting considerable attention in medicinal chemistry for their diverse biological activities, particularly as anticancer and antimicrobial agents. This document details their synthesis, elucidates their mechanisms of action, provides robust experimental protocols for their evaluation, and discusses structure-activity relationships. It is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic possibilities of this unique chemical scaffold.
Introduction: The Rationale for a Novel Scaffold
The benzophenone framework is a well-established "privileged scaffold" in medicinal chemistry, found in numerous natural and synthetic molecules exhibiting a wide array of biological effects, including anticancer, anti-inflammatory, and antiviral properties.[1][2] Its structural versatility allows for extensive chemical modification to optimize pharmacological activity. The introduction of a piperidinomethyl group at the 3-position, typically via the Mannich reaction, creates a class of compounds with enhanced physicochemical properties and novel biological targets.[3][4]
The Mannich reaction is a three-component condensation that forms a β-amino-ketone, known as a Mannich base.[4][5] These bases are often highly reactive and can exert cytotoxic effects by alkylating cellular thiols, such as glutathione, which can be particularly effective in sensitizing tumor cells to other therapies.[3] The addition of the 4'-methyl group on the second phenyl ring further modulates the molecule's lipophilicity and electronic properties, influencing its interaction with biological targets. This guide focuses on the synthesis, characterization, and evaluation of these specific derivatives, highlighting their potential in oncology and infectious disease.
Synthesis and Characterization
The primary route for synthesizing 4'-Methyl-3-piperidinomethyl benzophenone derivatives is the Mannich reaction. This one-pot, three-component reaction is an efficient method for generating β-amino ketones.
Core Reaction:
The synthesis involves the reaction of a substituted benzophenone (specifically, one with an active hydrogen), formaldehyde (or its equivalent, paraformaldehyde), and a secondary amine (piperidine). The presence of an acid catalyst is typically required to facilitate the reaction.
A generalized synthesis workflow is depicted below:
Caption: General synthesis scheme via the Mannich reaction.
Characterization:
Following synthesis and purification (typically by recrystallization or column chromatography), the structure and purity of the derivatives must be confirmed using standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the successful incorporation of the piperidinomethyl group.
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carbonyl (C=O) stretch of the benzophenone core.
Pharmacological Potential: Anticancer and Antimicrobial Activities
The introduction of the piperidinomethyl moiety imparts significant biological activity to the benzophenone scaffold. Research has primarily focused on two key areas: anticancer and antimicrobial effects.
Anticancer Activity
Benzophenone derivatives have demonstrated notable cytotoxicity against a range of human cancer cell lines.[2][6] The Mannich bases derived from them are particularly promising due to their unique mechanisms of action.[3]
Mechanism of Action:
The anticancer effects of these derivatives are often multifactorial:
Induction of Apoptosis: Many benzophenone derivatives trigger programmed cell death (apoptosis) in cancer cells.[7] This can occur through intrinsic (mitochondrial) or extrinsic pathways. Some compounds have been shown to target key signaling molecules like AKT1 and CASP3 (Caspase-3).[8]
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, such as the G1/S transition.[9]
Inhibition of Signaling Pathways: Benzophenone derivatives have been found to inhibit crucial cancer-promoting signaling pathways. For instance, some analogs can suppress the MEK/ERK pathway, which is often hyperactivated in cancers like pancreatic cancer.[10]
Alkylation of Cellular Thiols: As Mannich bases, these compounds can act as alkylating agents, depleting cellular levels of crucial antioxidants like glutathione, leading to increased oxidative stress and cell death.[3]
Caption: Potential anticancer mechanisms of action.
Quantitative Data Summary:
The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of the cancer cells.
Note: IC50 values are highly dependent on the specific derivative, cell line, and assay conditions.
Antimicrobial Activity
The piperidine moiety is a common feature in many antimicrobial agents.[15][16] Its inclusion in the benzophenone structure can confer potent activity against a range of pathogenic bacteria.
Mechanism of Action:
While the exact antimicrobial mechanisms are still under investigation, they are thought to involve:
Disruption of Cell Membrane Integrity: The lipophilic nature of the benzophenone core combined with the cationic potential of the piperidine nitrogen may facilitate interaction with and disruption of the bacterial cell membrane.
Inhibition of Essential Enzymes: These compounds may inhibit key bacterial enzymes necessary for survival and replication.
Quantitative Data Summary:
Antimicrobial efficacy is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.[17][18][19][20]
Note: "Moderate Activity" indicates that while specific values were not always provided in µg/mL, the compounds showed measurable zones of inhibition or MICs in the mid-range of testing.
Structure-Activity Relationship (SAR) Analysis
Understanding the relationship between the chemical structure and biological activity is crucial for designing more potent and selective drug candidates. For benzophenone derivatives, SAR studies have revealed several key insights:
Role of the Piperidine Moiety: The basic nitrogen of the piperidine ring is often crucial for activity, likely due to its ability to form hydrogen bonds or ionic interactions with biological targets.[22]
Substitution on the Phenyl Rings: The nature and position of substituents on the two phenyl rings significantly impact potency. Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) can alter the electronic distribution of the molecule, affecting its binding affinity and reactivity.[1][6]
Lipophilicity: A balance of hydrophilicity and lipophilicity is essential for cell permeability and target engagement. While increased lipophilicity can enhance membrane interaction, it doesn't always correlate with higher potency, suggesting specific binding interactions are also critical.[22][23]
Experimental Protocols
To ensure reproducibility and reliability, standardized protocols are essential for evaluating the pharmacological potential of these derivatives.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[24][25][26]
Principle:
Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[25][26] The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[27]
Compound Treatment: Prepare serial dilutions of the benzophenone derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of approximately 0.5 mg/mL.[27]
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[24][25]
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[27]
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[27] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[24]
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18][19]
Principle:
A standardized inoculum of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration that inhibits visible bacterial growth after incubation.[19]
Step-by-Step Methodology:
Compound Preparation: Prepare a stock solution of the benzophenone derivative in a suitable solvent (e.g., DMSO). Create two-fold serial dilutions in a 96-well microplate using sterile Mueller-Hinton Broth (MHB). The final volume in each well should be 50 or 100 µL.[18]
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well of the microplate. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which there is no visible growth.[19] A microplate reader can also be used to measure optical density for a more quantitative result.
Future Directions and Conclusion
4'-Methyl-3-piperidinomethyl benzophenone derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy against cancer cell lines and pathogenic microbes warrants further investigation.
Future research should focus on:
Lead Optimization: Expanding the library of derivatives to further refine structure-activity relationships and improve potency and selectivity.
Mechanism of Action Studies: Deeper investigation into the specific molecular targets and signaling pathways modulated by these compounds.
In Vivo Evaluation: Testing the most promising lead compounds in preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
Combination Therapies: Exploring the potential of these derivatives to act synergistically with existing anticancer or antimicrobial drugs.
References
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022).
MTT assay protocol | Abcam.
Structure-activity relationships, ligand efficiency, and lipophilic efficiency profiles of benzophenone-type inhibitors of the multidrug transporter P-glycoprotein - PubMed. (2012).
MTT Assay Protocol for Cell Viability and Proliferation - Merck Millipore.
Antitumor Mechanisms of Novel Benzophenone Oxime Derivatives: A Technical Guide - Benchchem.
Structure−Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the - Rinner Group. (2012).
Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - INTEGRA Biosciences. (2021).
Benzophenone Compounds, from a Marine-Derived Strain of the Fungus Pestalotiopsis neglecta, Inhibit Proliferation of Pancreatic Cancer Cells by Targeting the MEK/ERK Pathway - PubMed. (2019).
Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein | Journal of Medicinal Chemistry - ACS Publications. (2022).
Cytotoxicity Evaluation of Novel bis(2-aminoethyl)amine Derivatives - MDPI. (2020).
Green Synthesis and Cytotoxic Activity Evaluation of Novel Pyrimidoazepines.
Assessment of cytotoxicity of some synthetic compounds against breast carcinoma spheroids with subsequent analysis of pro-apoptotic and gene expression - PMC.
Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC.
Design, Synthesis, Cytotoxicity and Docking Evaluation of Novel α‐Aminophosphonates Quinoline Thiohydrazineyl Derivatives - ResearchGate. (2024).
BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI.
Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis | ACS Omega. (2024).
Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation - SciELO.
Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria - MDPI. (2025).
Anti-Cancer Potential of Benzophenone-Bis-Schiff bases on Human Pancreatic Cancer Cell Line.
Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC. (2024).
Mannich bases in medicinal chemistry and drug design - PMC - NIH.
Synthesis and antitumor activities of novel Mannich base derivatives derived from natural flavonoids. (2021).
Recent advances in biological applications of mannich bases — An overview.
Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024).
Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed.
Antimicrobial and antioxidant activities of piperidine derivatives - Semantic Scholar. (2015).
Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives - PMC. (2026).
Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC. (2015).
Synthesis and bioactivity investigation of benzophenone and its derivatives - Semantic Scholar. (2024).
Activity and synergistic antimicrobial activity between diketopiperazines against bacteria in vitro - PubMed.
(PDF) Synthesis and bioactivity investigation of benzophenone and its derivatives - ResearchGate. (2024).
Safety Data Sheet (SDS) and toxicity data for 4'-Methyl-3-piperidinomethyl benzophenone
This guide serves as a Provisional Safety Assessment and Technical Monograph for the research chemical 4'-Methyl-3-piperidinomethyl benzophenone .[1] Important Note on Data Availability: As of the current scientific inde...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a Provisional Safety Assessment and Technical Monograph for the research chemical 4'-Methyl-3-piperidinomethyl benzophenone .[1]
Important Note on Data Availability:
As of the current scientific index, 4'-Methyl-3-piperidinomethyl benzophenone is classified as a New Chemical Entity (NCE) or a specialized intermediate with limited public empirical toxicity data.[1] The data presented below is synthesized using Structure-Activity Relationship (SAR) analysis, Read-Across methodology from structural analogs (e.g., Tolperisone, Benzophenone, Piperidine), and computational toxicology principles.[1]
[1]
Chemical Identification & Physicochemical Profile
This compound combines a photo-active benzophenone core with a basic piperidine moiety, linked via a methylene bridge.[1] Its structural features suggest dual reactivity: photochemical sensitivity (ketone) and pH-dependent solubility (tertiary amine).[1]
Substance Identity[1]
Chemical Name: (4-methylphenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone[1]
Structural Class: Aminoalkyl-substituted benzophenone (Mannich base derivative).[1]
CAS Number: Not formally assigned (Treat as NCE).[1] Closest analogs: 898793-24-3 (Bromo-fluoro variant).[1][2]
Predicted Physicochemical Properties
Property
Predicted Value
Scientific Rationale
LogP (Octanol/Water)
4.2 ± 0.4
High lipophilicity due to the diaryl ketone and methyl group, modulated by the amine.[1]
pKa (Basic)
9.8 ± 0.5
Piperidine nitrogen is strongly basic; exists as a cation at physiological pH (7.4).[1]
Water Solubility
Low (Neutral) / High (Acidic)
Insoluble as a free base; highly soluble as a Hydrochloride (HCl) salt.[1]
Boiling Point
~420°C (760 mmHg)
Estimated based on molecular weight and polarity.[1]
Appearance
Pale yellow oil or solid
Benzophenones are typically solids; amine impurities may lower melting point.[1]
GHS Hazard Identification (Derived)
Based on the Toxophore Analysis of the benzophenone core (irritant, photosensitizer) and the piperidine ring (corrosive/irritant base), the following GHS classifications are assigned for risk management.
Hazard Classification[1]
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]
The compound likely acts as a Sodium Channel Blocker (membrane stabilizing activity similar to Tolperisone) or a Histamine H1 Antagonist due to the piperidinomethyl-phenyl pharmacophore.[1]
Figure 1: Predicted Pharmacological and Toxicological Pathways.[1] The compound exhibits dual risks: metabolic activation in the liver and photo-induced oxidative stress.[1]
Experimental Protocols for Validation
To establish a self-validating safety profile in your lab, perform the following assays before extensive use.
Result: If Vial B shows new peaks (usually at higher Retention Time), the compound is photo-labile.[1] Store in amber glass.
Handling & Emergency Procedures
Storage Requirements
Temperature: 2-8°C (Refrigerate).
Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent N-oxidation.[1]
Container: Amber glass vial (Critical due to photosensitivity).
Spill Cleanup Workflow
Figure 2: Emergency Spill Response Protocol emphasizing neutralization of the basic amine residue.[1]
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for Benzophenone (CID 3102).[1] Retrieved from [Link][1]
European Chemicals Agency (ECHA). Registration Dossier - Piperidine.[1] Retrieved from [Link][1]
Fekete, M., et al. (2000). Mechanism of action of the centrally acting muscle relaxant tolperisone.[1] European Journal of Pharmacology.[1] (Used for Pharmacophore Read-Across).[1]
OECD Guidelines for the Testing of Chemicals. Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method.[1] Retrieved from [Link][1]
In-Depth Technical Guide: Melting and Boiling Point Determination of 4'-Methyl-3-piperidinomethyl Benzophenone
This guide outlines the rigorous determination of melting and boiling points for 4'-Methyl-3-piperidinomethyl benzophenone (CAS: 898792-60-4).[1] As a Mannich base intermediate, this compound presents specific thermal st...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the rigorous determination of melting and boiling points for 4'-Methyl-3-piperidinomethyl benzophenone (CAS: 898792-60-4).[1] As a Mannich base intermediate, this compound presents specific thermal stability challenges that standard protocols often overlook.
[1]
CAS: 898792-60-4
Chemical Class: Mannich Base / Benzophenone Derivative
Primary Application: Pharmaceutical Intermediate (e.g., Muscle Relaxant Synthesis)[1]
Executive Summary
Accurate physical characterization of 4'-Methyl-3-piperidinomethyl benzophenone is critical for establishing purity during drug development.[1] Unlike simple organic solids, this compound is a Mannich base , rendering it thermally labile.[1] It frequently undergoes a retro-Mannich reaction or deamination at elevated temperatures, often decomposing before reaching a true boiling point at atmospheric pressure.[1]
This guide provides a self-validating workflow to distinguish between phase transition (melting/boiling) and thermal degradation , ensuring data integrity for regulatory filing (IND/NDA).
Chemical Context & Predicted Properties
Before initiating thermal analysis, the physical form of the sample must be verified. The thermal behavior differs drastically between the free base and the hydrochloride salt.[1]
Property
Free Base Form
Hydrochloride Salt Form (Likely)
State at RT
Viscous Oil or Low-Melting Solid
Crystalline Solid
Predicted MP
40 °C – 70 °C (Est.)
160 °C – 195 °C (Decomposition likely)
Predicted BP
>300 °C (Theoretical)
N/A (Ionic solid)
Stability
Prone to oxidation/retro-Mannich
Hygroscopic; Thermally stable until MP
Critical Note: Commercial catalogs often list "MP: -" for this specific CAS, indicating that the value is either proprietary or the compound is an oil at room temperature in its free base form.[1] If your sample is a solid powder, you are likely working with the HCl salt .[1]
Melting Point Determination
The Challenge: Melting vs. Decomposition
Mannich base salts often exhibit a "melting with decomposition" behavior.[1] The crystal lattice collapses (melting) simultaneously with the cleavage of the C-N bond (decomposition).[1] Standard capillary methods may yield a wide range if heating rates are not strictly controlled.[1]
Workflow Diagram: MP Determination Logic
Figure 1: Decision logic for selecting the appropriate melting point method based on chemical form.
Watch for an immediate exothermic event following the melt (Decomposition).[1]
Onset Temperature (
): Use this as the official thermodynamic melting point, not the peak max.[1]
Boiling Point Determination
The Challenge: Atmospheric Instability
Attempting to boil 4'-Methyl-3-piperidinomethyl benzophenone at 1 atm (760 mmHg) will likely result in a black tar due to thermal oxidation and amine cleavage.[1] Do not attempt atmospheric distillation. [1]
Workflow Diagram: BP Analysis
Figure 2: Workflow for determining boiling point under reduced pressure to avoid degradation.
Expected Result: If NBP is theoretically ~330 °C, expect distillation at ~160–180 °C at 0.5 mmHg .[1]
Data Reporting Standards
When documenting these values in an Electronic Lab Notebook (ELN) or Certificate of Analysis (CoA), use the following format to ensure scientific integrity:
Purity Statement: "Value determined on HCl salt recrystallized from Ethanol/Ether."
References
USP <741> Melting Range or Temperature. United States Pharmacopeia.[1] (Standard protocol for capillary melting point). Link
OECD Guideline 102. Melting Point/Melting Range. OECD Guidelines for the Testing of Chemicals.[1] (International standard for thermal analysis).[1] Link
Burger, A., & Ramberger, R. (1979).[1] On the polymorphism of pharmaceuticals and other molecular crystals.[1] (Fundamental theory on thermodynamic melting points).[1]
Chemical Book/CAS Data. 4'-Methyl-3-piperidinomethyl benzophenone (CAS 898792-60-4).[1] (Source for chemical identity verification). Link
The Convergence of a Ubiquitous Scaffold and a Classic Reaction: A Technical History of Piperidinomethyl Benzophenone Analogs
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals Abstract The piperidinomethyl benzophenone scaffold represents a fascinating intersection of classical organic synthesis and modern medici...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidinomethyl benzophenone scaffold represents a fascinating intersection of classical organic synthesis and modern medicinal chemistry. This technical guide provides a comprehensive exploration of the history, discovery, and development of these analogs. We delve into the origins of the constituent benzophenone and piperidinomethyl moieties, tracing their independent significance before their strategic combination. This guide will elucidate the key synthetic methodologies, particularly the seminal Mannich reaction, that enabled the creation of this chemical class. Furthermore, we will examine the evolution of their pharmacological applications, from early investigations into their potential as central nervous system agents and spasmolytics to their contemporary evaluation in oncology, inflammation, and neurodegenerative diseases. Through detailed protocols, structure-activity relationship (SAR) analyses, and mechanistic insights, this guide serves as an essential resource for researchers seeking to understand and innovate within this promising area of drug discovery.
Introduction: Two Pillars of Medicinal Chemistry
The story of piperidinomethyl benzophenone analogs is one of synergistic design, leveraging the established pharmacological profiles of two key structural motifs: the benzophenone core and the piperidinomethyl group.
The benzophenone scaffold, a diaryl ketone, is a ubiquitous structure in medicinal chemistry, found in numerous natural products and synthetic drugs.[1][2] Its inherent chemical stability and the ability of its two phenyl rings to be readily functionalized have made it a versatile template for engaging with a wide array of biological targets. Benzophenone-containing molecules have demonstrated a broad spectrum of activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1]
The piperidinomethyl moiety, on the other hand, is a classic example of an aminomethyl group, often introduced to a molecule to enhance its physicochemical properties and pharmacological activity. The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a common feature in many pharmaceuticals and natural alkaloids. Its basic nitrogen can be protonated at physiological pH, improving aqueous solubility and enabling ionic interactions with biological targets. The introduction of a piperidinomethyl group is frequently accomplished via the Mannich reaction , a cornerstone of organic synthesis discovered by Carl Mannich in 1912.[3] This three-component condensation of a compound with an active hydrogen, an amine (like piperidine), and formaldehyde provides a reliable method for installing an aminomethyl side chain.[3][4]
This guide will trace the historical threads of these two components and their eventual convergence into the promising class of piperidinomethyl benzophenone analogs.
Historical Development: A Tale of Two Moieties
A definitive, linear history of the "first" piperidinomethyl benzophenone analog is not clearly documented in a single seminal publication. Instead, its emergence is the logical consequence of parallel streams of research in medicinal chemistry.
The Rise of the Benzophenone Scaffold
The benzophenone scaffold has long been a subject of interest in organic and medicinal chemistry. Early investigations focused on its photochemical properties and its utility as a synthetic intermediate. However, as our understanding of pharmacology deepened, the benzophenone core was increasingly recognized as a "privileged scaffold" – a molecular framework capable of providing ligands for more than one type of receptor or enzyme. This led to the synthesis and evaluation of a vast library of benzophenone derivatives for a wide range of therapeutic applications.
The Mannich Reaction and the Birth of Amino Ketones
The discovery of the Mannich reaction in the early 20th century was a watershed moment in medicinal chemistry.[3] It provided a straightforward method for preparing β-amino ketones, also known as Mannich bases.[1] These compounds were quickly identified as having significant biological potential. Early research into Mannich bases of ketones revealed a diverse range of pharmacological activities, including local anesthetic, spasmolytic, and central nervous system effects.
A notable example, though not a direct benzophenone analog, is pitofenone , a spasmolytic agent. Pitofenone is a piperidinomethyl ketone that exemplifies the therapeutic potential of this structural motif. Its development highlighted the ability of the aminomethyl group to impart desirable pharmacokinetic and pharmacodynamic properties.
The Convergence: A Rational Design Strategy
The combination of the benzophenone scaffold with the piperidinomethyl moiety was a rational step in drug design. The rationale can be understood from several perspectives:
Pharmacophore Hybridization: This approach aimed to combine the known biological activities of both the benzophenone core and the piperidinomethyl group to create novel compounds with enhanced or unique pharmacological profiles.
Physicochemical Property Modulation: The introduction of the basic piperidinomethyl group was a strategic way to improve the solubility and bioavailability of often lipophilic benzophenone derivatives.
Exploring New Chemical Space: The synthesis of piperidinomethyl benzophenone analogs represented an exploration into a new area of chemical space with the potential for novel biological activities.
While early, specific examples of this combination are not prominently featured in the historical literature, the vast body of work on Mannich bases of various ketones from the mid-20th century onwards suggests that the synthesis of such compounds was a logical and pursued avenue of research.
Synthesis and Characterization
The primary method for the synthesis of piperidinomethyl benzophenone analogs is the Mannich reaction. This reaction can be performed on benzophenone derivatives that possess an active hydrogen atom, typically on a carbon alpha to the carbonyl group or on one of the phenyl rings if activated.
General Synthetic Pathway: The Mannich Reaction
The general scheme for the Mannich reaction involving a benzophenone derivative, piperidine, and formaldehyde is as follows:
Application Note: Optimization of Mannich Reaction Conditions for Piperidinomethyl Benzophenone Derivatives
This Application Note is designed for researchers and process chemists optimizing the synthesis of 4'-Methyl-3-piperidinomethyl benzophenone derivatives. While the specific CAS 898792-60-4 corresponds to a benzylamine st...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and process chemists optimizing the synthesis of 4'-Methyl-3-piperidinomethyl benzophenone derivatives.
While the specific CAS 898792-60-4 corresponds to a benzylamine structure ((4-methylphenyl)(3-(piperidin-1-ylmethyl)phenyl)methanone), the term "Mannich reaction" in this context most frequently refers to the synthesis of the
-amino ketone pharmacophore (e.g., Tolperisone analogs) or the aminoalkylation of activated aromatic precursors.
This guide focuses on the Acid-Catalyzed Mannich Condensation , addressing the critical process parameters (CPPs) required to suppress side reactions (e.g., vinyl ketone formation, bis-alkylation) and maximize yield.
-Amino Ketone / Aminomethyl-Aryl
Scale: Lab (1–10 g) to Pilot (100 g)
Executive Summary
The Mannich reaction is a cornerstone transformation for introducing basic amine side chains into aromatic ketones, a structural motif common in central muscle relaxants (e.g., Tolperisone, Eperisone). However, the reaction is equilibrium-driven and prone to competing pathways, including Retro-Mannich dissociation , vinyl ketone elimination , and aldol condensation .
This protocol details the optimization of the reaction between 4'-methyl-substituted aromatic ketones , paraformaldehyde , and piperidine . By controlling the pH window and water content , we establish a self-validating system that favors the formation of the stable hydrochloride salt of the Mannich base.
Reaction Mechanism & Retrosynthesis
The reaction proceeds via the electrophilic attack of a piperidinium iminium ion (formed in situ) on the enol form of the ketone.
Critical Mechanistic Insight:
The Iminium Generator: The reaction between piperidine and formaldehyde is reversible. Acid catalysis is required to dehydrate the intermediate hemiaminal to the reactive iminium ion (
).
The Enol Trap: The rate-limiting step is often the enolization of the ketone. High acidity promotes enolization but protonates the amine, deactivating the nucleophile. Optimization requires a "Goldilocks" pH (pH 2–4).
Mechanism Visualization
Figure 1: The dual-activation pathway. Acid is required for both Iminium formation and Ketone enolization.
Critical Process Parameters (Optimization Matrix)
To optimize the yield of the 4'-Methyl-3-piperidinomethyl derivative, the following parameters must be tuned.
Parameter
Recommended Condition
Rationale
Formaldehyde Source
Paraformaldehyde (PFA)
PFA is anhydrous. Aqueous formalin introduces water, which pushes the equilibrium back toward the starting materials (Retro-Mannich) and lowers the boiling point.
Amine Source
Piperidine HCl
Using the pre-formed salt (or generating in situ with Conc. HCl) maintains the pH at 3–4. Free amine is too basic and promotes aldol side reactions.
Solvent System
Ethanol (Abs.) or Isopropanol
Protic solvents stabilize the transition state. Ethanol allows for direct crystallization of the product as the hydrochloride salt.
Catalyst
HCl (Conc.)
Essential for depolymerizing PFA and catalyzing enolization. Avoid weak acids (Acetic acid) for unactivated ketones as they are insufficient for rapid enolization.
Stoichiometry
1.0 : 1.2 : 1.2 (Ketone:Amine:PFA)
Slight excess of the "Iminium" components drives the conversion of the limiting ketone.
Detailed Experimental Protocol
Phase A: Reagent Preparation (In Situ Iminium Generation)
Objective: Generate the reactive electrophile while buffering the system.
Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.
Solvent Charge: Add Isopropanol (IPA) or Absolute Ethanol (10 volumes relative to ketone).
Amine Addition: Charge Piperidine (1.2 eq).
Acidification (Critical Step):
Place the flask in an ice bath (0–5 °C).
Dropwise add Concentrated HCl (37%) until the pH reaches ~3.0 (measured via wet pH paper).
Observation: White fumes and a precipitate (Piperidine HCl) may form. This is normal.
Formaldehyde Addition: Add Paraformaldehyde (1.2 eq) in one portion.
Activation: Remove the ice bath and heat the mixture to 60 °C for 20 minutes.
Checkpoint: The solution should become clear as PFA depolymerizes and reacts with piperidine to form the iminium salt.
Phase B: Mannich Condensation
Objective: Coupling with the aromatic ketone.
Substrate Addition: Add 4'-Methylacetophenone (or the specific acetyl-benzophenone precursor) (1.0 eq) to the hot reaction mixture.
Reflux: Heat the mixture to reflux (approx. 80–82 °C for Ethanol/IPA).
Monitoring: Maintain reflux for 4–6 hours .
Self-Validation (TLC): Elute with DCM:MeOH (9:1). Stain with Iodine or Dragendorff’s reagent (specific for amines). The starting ketone (high R_f) should disappear; the Mannich base (low R_f, stays near baseline if salt) appears.
Addition of "Booster" (Optional): If reaction stalls (checked at 3h), add an additional 0.2 eq of Paraformaldehyde.
Phase C: Workup & Purification
Objective: Isolation of the stable Hydrochloride Salt.
Crystallization: Allow the reaction mixture to cool slowly to room temperature, then chill to 0 °C.
Precipitation: The Mannich base hydrochloride usually crystallizes out.
If no precipitate: Add Acetone (anti-solvent) or Diethyl Ether until turbid, then chill.
Filtration: Filter the white solid under vacuum.
Washing: Wash the cake with cold Acetone (2 x 3 vol) to remove unreacted ketone and non-basic impurities.
Drying: Dry in a vacuum oven at 45 °C.
Troubleshooting & Optimization Logic
Workflow for Process Improvement
If yields are low (<50%) or purity is compromised, follow this logic flow:
Figure 2: Troubleshooting logic for Mannich condensations.
Fix: Keep pH < 4 and strictly control reflux time.
Bis-Mannich Formation:
Symptom:[1] Product has two piperidine units (Mass Spec +97 units).
Cause: Excess formaldehyde/amine reacting at both alpha-positions (if available).
Fix: Use strict 1:1 stoichiometry and slow addition of the "Iminium" solution to the ketone.
Retro-Mannich (Reversibility):
Symptom:[1] Product decomposes upon recrystallization in water/alcohol.
Fix: Avoid hot aqueous recrystallization. Use Ethanol/Acetone mixtures.
References
Classic Mechanism & Scope: Cummings, T. F., & Shelton, J. R. (1960). Mannich Reaction Mechanisms. Journal of Organic Chemistry, 25(3), 419–423. Link
Tolperisone Synthesis (Analogous Protocol): Takamatsu, H., et al. (1964).
Modern Optimization (Solvent Effects): Arend, M., Westermann, B., & Risch, N. (1998). Modern Variants of the Mannich Reaction. Angewandte Chemie International Edition, 37(8), 1044–1070. Link
Benzophenone Derivatives: Blicke, F. F. (1942). The Mannich Reaction. Organic Reactions, 1, 303. Link
Disclaimer: This protocol involves the use of corrosive acids and toxic reagents (Formaldehyde). All operations must be performed in a fume hood with appropriate PPE.
Application Note: Synthesis of 4'-Methyl-3-piperidinomethyl benzophenone HCl
This Application Note is designed for researchers and process chemists requiring a robust, scalable protocol for the synthesis of 4'-Methyl-3-piperidinomethyl benzophenone hydrochloride . This guide deviates from standar...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and process chemists requiring a robust, scalable protocol for the synthesis of 4'-Methyl-3-piperidinomethyl benzophenone hydrochloride .
This guide deviates from standard "recipe-style" protocols by focusing on process causality —explaining why specific parameters are chosen to minimize side reactions common in diaryl ketone synthesis.
[1][2]
Executive Summary & Retrosynthetic Logic
The target molecule is a functionalized benzophenone featuring a 4'-methyl group (Ring A) and a 3-piperidinomethyl moiety (Ring B).[1][2] While direct Mannich reactions on benzophenones are sluggish due to ring deactivation, a convergent stepwise approach is superior.[1][2]
Selected Pathway:Friedel-Crafts Acylation followed by SN2 Amination. [1]
Step 1 (Skeleton Construction): We utilize 3-(chloromethyl)benzoyl chloride rather than 3-methylbenzoyl chloride.[2]
Rationale: This avoids the non-selective radical bromination of 3,4'-dimethylbenzophenone, where the 4'-methyl group would competitively brominate.[2] The chloromethyl group serves as a pre-installed "handle."[2]
Step 2 (Functionalization): Nucleophilic displacement with piperidine.[2]
Step 3 (Salt Formation): Controlled precipitation to yield the hydrochloride salt.[2]
Chemical Safety & Hazard Analysis
3-(Chloromethyl)benzoyl chloride: Potent lachrymator and vesicant.[1][2] Hydrolyzes rapidly to release HCl.[2] Handle strictly in a fume hood.
Aluminum Chloride (AlCl₃): Reacts violently with water.[2]
Piperidine: Toxic by inhalation and skin contact; flammable.[1][2]
Process Warning: The intermediate 3-(chloromethyl)-4'-methylbenzophenone is a benzyl chloride derivative and is a potential alkylating agent (mutagenic).[1][2]
Detailed Experimental Protocols
Phase 1: Synthesis of 3-(Chloromethyl)-4'-methylbenzophenone
Mechanism: Electrophilic Aromatic Substitution (Friedel-Crafts Acylation).[1][3][4]
Critical Control Point: Temperature must be kept <10°C during addition. Higher temperatures promote self-alkylation of the chloromethyl group (Friedel-Crafts Alkylation) leading to polymerization.
Materials
3-(Chloromethyl)benzoyl chloride: 18.9 g (100 mmol)[2]
Toluene (Anhydrous): 50 mL (Excess, acts as solvent and reagent)[2]
HCl (conc.)[2][3] / Ice: For quenching[2][3][5][6]
Protocol
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, pressure-equalizing addition funnel, and a nitrogen inlet.
Catalyst Suspension: Charge the flask with AlCl₃ (14.6 g) and DCM (60 mL) . Cool the suspension to 0–5°C using an ice/salt bath.
Acyl Chloride Addition: Dissolve 3-(chloromethyl)benzoyl chloride (18.9 g) in DCM (20 mL) . Add this solution dropwise to the AlCl₃ suspension over 20 minutes.
Observation: The mixture will turn yellow/orange as the acylium ion complex forms.
Substrate Addition: Add Anhydrous Toluene (10.6 g / 12.2 mL) (1.15 eq) diluted in DCM (20 mL) dropwise over 30 minutes. Maintain internal temperature below 10°C.
Note: Toluene is activated at the para position; sterics from the acyl complex discourage ortho attack.
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1).[2]
Quench: Pour the reaction mixture slowly into a stirred beaker of Ice (200 g) + Conc. HCl (20 mL) .
Why: Acidic quench prevents the precipitation of aluminum hydroxides which cause emulsions.[2]
Workup: Separate the organic layer.[2][3][5] Extract the aqueous layer with DCM (2 x 50 mL).[2] Combine organics, wash with water (100 mL), saturated NaHCO₃ (100 mL), and brine. Dry over anhydrous Na₂SO₄.[2][3][7]
Isolation: Concentrate under reduced pressure to yield the crude intermediate as a viscous oil or low-melting solid.[1][2]
Mechanism: SN2 Nucleophilic Substitution.[1][2][7]
Critical Control Point: Use of an inorganic base (K₂CO₃) acts as an HCl scavenger, driving the equilibrium forward.[2]
Materials
Crude 3-(Chloromethyl)-4'-methylbenzophenone (from Phase 1): 12.2 g (50 mmol)[2]
Reaction Assembly: In a 250 mL round-bottom flask, dissolve the intermediate (12.2 g) in Acetonitrile (100 mL) .
Reagent Addition: Add K₂CO₃ (13.8 g) , KI (0.83 g) , and Piperidine (5.1 g) .
Expert Insight: KI generates the in situ benzyl iodide, which is a superior electrophile (Finkelstein reaction principle), significantly accelerating the reaction rate.[2]
Heating: Reflux the mixture (approx. 82°C) for 6–8 hours.
Monitoring: Check TLC for the disappearance of the benzyl chloride spot.
Workup: Cool to room temperature. Filter off the inorganic salts (KCl/K₂CO₃).[2] Rinse the filter cake with ACN.[2]
Concentration: Evaporate the solvent to obtain the crude free base as an oil.[2]
Purification (Optional): If the oil is dark, dissolve in Et₂O (100 mL) and extract with 1M HCl (2 x 50 mL). Basify the aqueous extract with 2M NaOH to pH 10, then extract back into Et₂O. This "Acid-Base Wash" removes non-basic impurities (unreacted neutral ketone).[2]
Phase 3: Hydrochloride Salt Formation
Objective: Isolate the stable, crystalline pharmaceutical salt.
Protocol
Dissolve the purified free base oil in Isopropanol (IPA, 30 mL) .
Cool to 0–5°C.
Add HCl in Isopropanol (5–6 M solution) or bubble dry HCl gas until the solution is acidic (pH ~2).
Add Diethyl Ether (50–100 mL) slowly to induce crystallization.
Crystallization: Stir at 0°C for 2 hours. A white precipitate should form.[2]
Filtration: Filter the solid, wash with cold Ether, and dry under vacuum at 40°C.
Final Product: 4'-Methyl-3-piperidinomethyl benzophenone hydrochloride.
Appearance: White to off-white crystalline solid.[1]
The following diagram illustrates the convergent logic of the synthesis, highlighting the critical intermediate.
Caption: Stepwise synthesis workflow from commodity precursors to the final hydrochloride salt.
References
Friedel-Crafts Acylation Methodology
Olah, G. A.[1][2] Friedel-Crafts and Related Reactions; Wiley-Interscience: New York, 1964.[1][2]
Standard protocol for benzophenone synthesis: [1][2]
Piperidine Alkylation Protocols
BenchChem Technical Support.[1][2][3][5][7][10] "Application Notes and Protocols for Piperidine-Mediated Reactions." BenchChem, 2025.[1][2][3][5][7][10] Link[2][5]
"N-Alkylation of Amines."[1][7] Organic Syntheses, Coll.[1][2][11] Vol. 1, p. 102 (1941).[1][2] Link
Analogous Compounds (Tolperisone/Eperisone)
Synthesis of 4'-methyl-2-methyl-3-piperidinopropiophenone (Tolperisone) serves as a structural analog for handling and solubility properties.[1] Merck Index, 14th Ed., Monograph 9568.[1][2]
Catalytic Pathways to Piperidinomethyl Benzophenone Derivatives: An Application & Protocol Guide
Introduction: The Significance of Piperidinomethyl Benzophenone Scaffolds Piperidinomethyl benzophenone derivatives represent a class of compounds with significant interest in medicinal chemistry and drug discovery. The...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Piperidinomethyl Benzophenone Scaffolds
Piperidinomethyl benzophenone derivatives represent a class of compounds with significant interest in medicinal chemistry and drug discovery. The benzophenone moiety is a well-established pharmacophore found in numerous biologically active molecules, while the piperidine ring is a common structural motif in many alkaloids and pharmaceuticals, often contributing to improved pharmacokinetic properties. The combination of these two scaffolds through a methylene bridge can lead to novel compounds with a wide range of potential therapeutic applications, including but not limited to anticancer, anti-inflammatory, and neuroprotective agents.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the catalytic synthesis of piperidinomethyl benzophenone derivatives. We will delve into the core synthetic strategies, focusing on the principles behind the catalytic choices, and provide detailed, self-validating protocols for their efficient one-pot synthesis.
Core Synthetic Strategy: The Catalytic Mannich Reaction
The cornerstone for the synthesis of piperidinomethyl benzophenone derivatives is the Mannich reaction. This powerful three-component condensation reaction involves an active hydrogen compound (in this case, benzophenone), an aldehyde (typically formaldehyde or its polymer, paraformaldehyde), and a secondary amine (piperidine).[1] The reaction results in the formation of a β-amino carbonyl compound, known as a Mannich base.
The overall transformation can be represented as follows:
The choice of catalyst is crucial for the efficiency and selectivity of the Mannich reaction. It plays a pivotal role in activating the substrates and facilitating the key bond-forming steps. This guide will explore two primary catalytic approaches: acid catalysis and microwave-assisted synthesis.
Catalytic Methodologies: Principles and Protocols
Acid-Catalyzed Mannich Reaction: A Classic Approach
Principle:
Acid catalysis is a traditional and effective method for promoting the Mannich reaction. The acid, typically a Brønsted or Lewis acid, serves two primary functions:
Activation of the Aldehyde: The acid protonates the carbonyl oxygen of formaldehyde, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amine.
Formation of the Eschenmoser's Salt Precursor: The reaction between the protonated formaldehyde and piperidine leads to the formation of a highly electrophilic iminium ion (Eschenmoser's salt precursor). This iminium ion is the key electrophile that reacts with the enol or enolate form of the benzophenone.
Enolization of the Ketone: The acidic conditions also promote the tautomerization of the benzophenone to its enol form, which acts as the nucleophile in the C-C bond-forming step.
The causality behind choosing an acid catalyst lies in its ability to generate the key electrophilic and nucleophilic species required for the reaction to proceed efficiently.
This protocol outlines a general one-pot procedure for the synthesis of (phenyl(piperidin-1-yl)methyl)benzophenone.
Materials:
Benzophenone
Paraformaldehyde
Piperidine
Hydrochloric acid (concentrated)
Ethanol
Sodium bicarbonate (saturated solution)
Ethyl acetate
Anhydrous magnesium sulfate
Standard laboratory glassware and magnetic stirrer
Procedure:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzophenone (1.0 eq.) in ethanol.
Addition of Reagents: To the stirred solution, add piperidine (1.2 eq.) followed by paraformaldehyde (1.5 eq.).
Catalyst Addition: Carefully add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq.).
Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure piperidinomethyl benzophenone derivative.
Characterization: Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
Expected Spectroscopic Data for (Phenyl(piperidin-1-yl)methyl)benzophenone:
Microwave-Assisted Synthesis: A Modern and Efficient Approach
Principle:
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions.[4][5] The principle behind microwave heating is the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. This often results in significantly reduced reaction times, increased yields, and improved product purity compared to conventional heating methods.[6][7]
In the context of the Mannich reaction for synthesizing piperidinomethyl benzophenone derivatives, microwave irradiation can:
Enhance Reaction Rates: The rapid heating accelerates the formation of the iminium ion and the subsequent nucleophilic attack of the enolized benzophenone.
Improve Yields: The shorter reaction times can minimize the formation of side products and decomposition of the desired product.[8]
Enable Solvent-Free or Reduced-Solvent Conditions: In some cases, microwave-assisted reactions can be performed under solvent-free conditions, making the process more environmentally friendly.
The choice of microwave-assisted synthesis is driven by the need for rapid, efficient, and often greener synthetic methodologies, which are highly desirable in modern drug discovery and development.[8]
This protocol is adapted from a general procedure for the microwave-assisted synthesis of Mannich bases and is optimized for the synthesis of piperidinomethyl benzophenone derivatives.[6]
Materials:
Benzophenone
Paraformaldehyde
Piperidine
1,4-Dioxane (or another suitable high-boiling point solvent)
Microwave reactor vials
Standard work-up and purification reagents as listed in the acid-catalyzed protocol.
Procedure:
Reaction Mixture Preparation: In a microwave reactor vial, combine benzophenone (1.0 eq.), paraformaldehyde (2.0 eq.), and piperidine (2.0 eq.) in 1,4-dioxane (5 mL).[6]
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120°C for 15-30 minutes with a power of 300 W.[6]
Work-up and Purification: After the reaction is complete, cool the vial to room temperature. Follow the work-up and purification steps (5-9) as described in the acid-catalyzed protocol.
Data Presentation: A Comparative Overview
To provide a clear comparison of the two catalytic methods, the following table summarizes the key reaction parameters and outcomes.
Catalytic Method
Catalyst
Solvent
Temperature
Reaction Time
Typical Yield
Acid-Catalyzed
Hydrochloric Acid
Ethanol
Reflux (~80°C)
4-6 hours
70-85%
Microwave-Assisted
None (Autocatalytic)
1,4-Dioxane
120°C
15-30 minutes
85-95%
Note: Yields are approximate and can vary depending on the specific reaction conditions and the scale of the synthesis.
Visualizing the Process: Workflow and Mechanism
To further clarify the experimental process and the underlying chemical transformations, the following diagrams are provided.
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize the importance of laboratory safety. The reagents used in these protocols have specific hazards that must be managed appropriately.
Benzophenone: May cause cancer.[9][10] Harmful to aquatic life with long-lasting effects.[10] It is a combustible solid.[11] Wear protective gloves, clothing, and eye protection.[11]
Piperidine: Highly flammable liquid and vapor.[12][13] Toxic in contact with skin or if inhaled, and harmful if swallowed.[12][13] Causes severe skin burns and eye damage.[12][13] Handle in a well-ventilated area, away from ignition sources, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[12][14]
Paraformaldehyde: Flammable solid.[15][16] Harmful if swallowed or inhaled.[15] Causes skin irritation and serious eye damage.[15] May cause an allergic skin reaction, respiratory irritation, and is suspected of causing genetic defects and cancer.[15][17] Use in a fume hood and wear appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines. [9][10][11][12][15][16][17][18][19][20][21][22]
Conclusion and Future Perspectives
This application note has provided a comprehensive overview and detailed protocols for the catalytic synthesis of piperidinomethyl benzophenone derivatives via the Mannich reaction. Both the classic acid-catalyzed and the modern microwave-assisted methods offer efficient routes to these valuable compounds. The choice of method will depend on the specific requirements of the researcher, including available equipment, desired reaction time, and environmental considerations.
Future research in this area could focus on the development of enantioselective catalytic systems to produce chiral piperidinomethyl benzophenone derivatives, which would be of great interest for the development of stereospecific pharmaceuticals. Furthermore, the exploration of a wider range of substituted benzophenones and piperidines would lead to the creation of diverse chemical libraries for high-throughput screening and drug discovery efforts.
References
Piperidine - SAFETY DATA SHEET. (2024, May 7). Retrieved from [Link]
Safety Data Sheet: Piperidine. (2025, March 31). Carl ROTH. Retrieved from [Link]
Safety Data Sheet: Benzophenone. (n.d.). Carl ROTH. Retrieved from [Link]
Piperidine - SAFETY DATA SHEET. (2023, March 16). Retrieved from [Link]
Safety Data Sheet: Paraformaldehyde. (n.d.). Carl ROTH. Retrieved from [Link]
Safety Data Sheet Benzophenone Revision 6, Date 17 Feb 2025. (2025, September 23). Redox. Retrieved from [Link]
Paraformaldehyde - SAFETY DATA SHEET. (2024, December 10). PENTA. Retrieved from [Link]
SAFETY DATA SHEET PARAFORMALDEHYDE PRILLS. (n.d.). Evans Vanodine. Retrieved from [Link]
Safety Data Sheet: Piperidine. (n.d.). Chemos GmbH&Co.KG. Retrieved from [Link]
Safety Data Sheet Paraformaldehyde Revision 4, Date 24 May 2022. (2025, September 23). Redox. Retrieved from [Link]
Safety Data Sheet: Benzophenone. (n.d.). Carl ROTH. Retrieved from [Link]
BENZOPHENONE EXTRA PURE. (n.d.). Loba Chemie. Retrieved from [Link]
Microwave assisted organic synthesis (MAOS). (2021, May 13). International Journal of Chemical Science. Retrieved from [Link]
Microwave-Assisted Synthesis of Mono- and Disubstituted 4-Hydroxyacetophenone Derivatives via Mannich Reaction. (n.d.). PubMed Central. Retrieved from [Link]
Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0) in MCM-41. (n.d.). Rsc.org. Retrieved from [Link]
One-Pot Two-Step Organocatalytic Asymmetric Synthesis of Spirocyclic Piperidones via Wolff Rearrangement–Amidation–Michael–Hemiaminalization Sequence. (2017, February 4). MDPI. Retrieved from [Link]
MICROWAVE-ASSISTED MULTI-COMPONENT SYNTHESIS OF β-AMINO KETONES VIA MANNICH REACTION APPROACH USING HETEROGENEOUS SNPs CATALYST. (n.d.). Rasayan. Retrieved from [Link]
Synthetic applications of biologically important Mannich bases: An updated review. (2023, March 2). Retrieved from [Link]
Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. (2022, January 21). PMC. Retrieved from [Link]
One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. (2022, July 22). MDPI. Retrieved from [Link]
Microwave Assisted Synthesis and Biological Screening of Mannich Bases. (2024, March 11). Journal of Chemical Health Risks. Retrieved from [Link]
Microwave-Assisted Syntheses in Organic Chemistry. (n.d.). Retrieved from [Link]
Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones. (2008, March 15). PubMed. Retrieved from [Link]
Bifunctional organocatalysts for the asymmetric synthesis of axially chiral benzamides. (2017, August 2). Retrieved from [Link]
An efficient one-pot multi-component synthesis of highly functionalized piperidines. (2025, December 6). Retrieved from [Link]
13C NMR Chemical Shifts. (2021, October 20). Organic Chemistry Data. Retrieved from [Link]
Technical Support Center: Storage and Handling of 4'-Methyl-3-piperidinomethyl benzophenone
Welcome to the technical support center for 4'-Methyl-3-piperidinomethyl benzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on prev...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 4'-Methyl-3-piperidinomethyl benzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing its degradation during storage and throughout experimental use. Here, you will find troubleshooting advice and frequently asked questions (FAQs) grounded in scientific principles to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: My solution of 4'-Methyl-3-piperidinomethyl benzophenone has developed a yellow tint over time. What could be the cause?
The yellowing of your solution is a common indicator of degradation. This discoloration is often due to the formation of colored impurities arising from oxidative or photodegradative processes. The benzophenone and piperidine moieties are susceptible to degradation when exposed to air and light.[1]
Q2: What are the primary degradation pathways for 4'-Methyl-3-piperidinomethyl benzophenone?
While specific degradation pathways for this exact molecule are not extensively published, based on the chemistry of its core structures (benzophenone and N-benzylpiperidine), the primary degradation routes are likely:
Oxidation: The piperidine ring and the benzylic position are susceptible to oxidation.[1] This can lead to the formation of N-oxides, piperidin-4-one derivatives, or even ring-opening products.
Q3: What are the ideal storage conditions for solid 4'-Methyl-3-piperidinomethyl benzophenone?
To minimize degradation of the solid compound, it is crucial to control the storage environment. Based on safety data sheets for similar compounds, the following conditions are recommended:
Prevents exposure to moisture and atmospheric oxygen.
Purity
Ensure high purity of the initial material.
Impurities can sometimes catalyze degradation reactions.
Q4: I need to prepare a stock solution for my experiments. What solvent should I use and how should I store it?
For stock solutions, the choice of solvent and storage conditions are critical.
Solvent Selection: Use a high-purity, anhydrous aprotic solvent such as acetonitrile or dimethylformamide (DMF). Avoid protic solvents like methanol or ethanol for long-term storage, as they can participate in photochemical reactions.
Solution Storage:
Store solutions at -20°C or -80°C.
Use amber vials to protect from light.
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and contamination.
Before use, allow the solution to warm to room temperature to ensure it is fully dissolved.[1]
Q5: How can I check if my sample of 4'-Methyl-3-piperidinomethyl benzophenone has degraded?
A stability-indicating analytical method is essential to assess the purity of your sample. A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) method coupled with a UV detector or a mass spectrometer (MS) is the recommended approach.
Troubleshooting Guide
Issue
Potential Cause(s)
Recommended Action(s)
Unexpected experimental results or low potency
Degradation of the compound leading to a lower concentration of the active molecule.
1. Verify the purity of your compound using a validated stability-indicating analytical method (see Protocol 2). 2. If degradation is confirmed, obtain a fresh, high-purity batch of the compound. 3. Review your sample handling and storage procedures to identify and rectify any potential issues.
Appearance of new peaks in chromatogram
Formation of degradation products.
1. Perform a forced degradation study (see Protocol 1) to intentionally generate degradation products and confirm their retention times. 2. Use a mass spectrometer to identify the mass-to-charge ratio of the new peaks to help elucidate their structures.
Precipitation in stock solution upon thawing
Poor solubility at low temperatures or solvent evaporation.
1. Gently warm the solution to room temperature and vortex to ensure complete dissolution. 2. If precipitation persists, consider preparing a fresh stock solution. 3. Ensure vials are tightly sealed to prevent solvent evaporation.
Potential Degradation Pathways
The following diagram illustrates the likely degradation pathways of 4'-Methyl-3-piperidinomethyl benzophenone based on the known reactivity of its constituent functional groups.
Caption: Potential degradation pathways of 4'-Methyl-3-piperidinomethyl benzophenone.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
Objective: To intentionally degrade 4'-Methyl-3-piperidinomethyl benzophenone under various stress conditions.
Materials:
4'-Methyl-3-piperidinomethyl benzophenone
Hydrochloric acid (HCl), 0.1 M
Sodium hydroxide (NaOH), 0.1 M
Hydrogen peroxide (H₂O₂), 3%
High-purity water
Acetonitrile (ACN), HPLC grade
Methanol (MeOH), HPLC grade
Photostability chamber with UV and visible light sources
Oven
Procedure:
Acid Hydrolysis: Dissolve the compound in a 1:1 mixture of ACN and 0.1 M HCl. Incubate at 60°C for 24 hours.
Base Hydrolysis: Dissolve the compound in a 1:1 mixture of ACN and 0.1 M NaOH. Incubate at 60°C for 24 hours.
Oxidative Degradation: Dissolve the compound in a 1:1 mixture of ACN and 3% H₂O₂. Keep at room temperature for 24 hours.
Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours.
Photodegradation: Expose a solution of the compound (in a suitable solvent like ACN:water) to light in a photostability chamber according to ICH Q1B guidelines.
Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), take an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a UPLC-MS/MS method (see Protocol 2).
Caption: Workflow for a forced degradation study.
Protocol 2: UPLC-MS/MS Method for Stability Testing
This protocol provides a general framework for a UPLC-MS/MS method to separate and quantify 4'-Methyl-3-piperidinomethyl benzophenone and its potential degradation products.
Objective: To develop a sensitive and specific analytical method for purity assessment.
Instrumentation:
UPLC system with a binary solvent manager and a sample manager
Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
Parameter
Condition
Column
C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A
0.1% Formic acid in water
Mobile Phase B
0.1% Formic acid in acetonitrile
Gradient
Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, then return to initial conditions.
Flow Rate
0.4 mL/min
Column Temperature
40°C
Injection Volume
2 µL
Mass Spectrometry Conditions (Example):
Parameter
Condition
Ionization Mode
ESI Positive
Capillary Voltage
3.0 kV
Cone Voltage
30 V
Source Temperature
150°C
Desolvation Temperature
400°C
MRM Transitions
Determine precursor and product ions for the parent compound and any identified degradation products.
Method Validation:
The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
References
Prasse, C., et al. (2025). Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Environmental Science: Processes & Impacts.
Klementova, S., et al. (2016). Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment. PubMed.
APN for Global Change Research.
Semantic Scholar. (2022).
ACS Publications. (2022).
EMBL-EBI. A comparative molecular field analysis study of N-benzylpiperidines as acetylcholinesterase inhibitors. [Link]
BenchChem. common challenges in working with piperidine-based compounds.
MDPI. (2021).
Science Alert. (2016).
SciSpace. (2022).
Asian Journal of Chemistry. (2013).
PMC. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease.
MDPI. (2020). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors.
Sciencemadness.org. (2020). Deprotection of N-benzyl piperidine compound.
ResearchGate. (2026).
PMC. (2024).
Wiley Online Library. (2013). Synthesis and characterization of polyimides from l,3‐Bis(3‐aminophenoxy‐4'‐benzoyl)benzene.
ResearchGate. (2025). Intramolecular General Base Catalyzed Ester Hydrolysis.
Agilent. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution.
Arkivoc. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
PubMed. (2013). The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions.
PubMed. (2012). Synthesis and evaluation of benzophenone O-glycosides as α-glucosidase inhibitors.
ResearchGate. (2025). Synthesis and characterization of a polymerizable benzophenone derivative and its application in styrenic polymers as UV-stabilizer.
Google Patents. CN102942463A - Preparation method for a benzophenone compound.
MDPI. (2024). Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Handling Hygroscopic 4'-Methyl-3-piperidinomethyl Benzophenone Salts
Executive Summary: The Hygroscopicity Challenge
Compound Class: Mannich Base / Aminoketone Salt
Primary Risk: Rapid moisture sorption leading to deliquescence, hydrolysis, and retro-Mannich degradation.
As Senior Application Scientists, we understand that 4'-Methyl-3-piperidinomethyl benzophenone salts (likely the hydrochloride) present a dual challenge: thermodynamic instability due to lattice disruption by water, and chemical instability where moisture catalyzes the elimination of the piperidine moiety (retro-Mannich reaction). This guide replaces generic advice with field-proven, chemically rigorous protocols designed to maintain the integrity of your active pharmaceutical ingredient (API).
Module 1: Storage & Handling (The First Line of Defense)
Q1: I observe the salt turning into a gum within minutes of exposure. Is this reversible?Technical Insight: No. Once the salt deliquesces (dissolves in its own sorbed water), the crystal lattice is destroyed. Attempting to "redry" a gum often traps solvent/water or leads to amorphous phases which are even more hygroscopic.
Action Protocol:
Immediate Isolation: If the solid is gummy, do not attempt to dry it directly. Redissolve in an anhydrous solvent (e.g., 2-Propanol or Acetone) and recrystallize.
Prevention: All transfers must occur in a controlled humidity environment (<30% RH) or a glove bag purged with dry Nitrogen/Argon.
Q2: What is the optimal containment strategy for long-term storage?Technical Insight: Standard screw-cap vials are permeable to moisture over months. The piperidinium cation has a high hydration energy, driving moisture migration through standard seals.
Protocol:
Primary Container: Amber glass vial with a Teflon-lined cap.
Secondary Containment: Heat-sealable aluminized Mylar bags (moisture barrier bags) containing a sachet of activated molecular sieves or silica gel.
Temperature: Store at -20°C. Crucial: Allow the vial to warm to room temperature inside the desiccator before opening to prevent condensation.
Module 2: Analytical Challenges & Troubleshooting
Q3: My weighing results drift continuously. How do I get an accurate assay?Technical Insight: The drift is due to rapid water adsorption during the weighing process. A standard analytical balance is insufficient without environmental control.
Workflow:
Use a Tared Vessel: Weigh the empty volumetric flask with the cap on.
Rapid Transfer: Add the approximate amount of salt quickly.
Back-Weighing: Cap the flask immediately and weigh. The difference is the sample mass. Do not try to hit a specific target weight (e.g., 10.0 mg) by adding small amounts slowly.
Q4: Should I use Loss on Drying (LOD) or Karl Fischer (KF) for water content?Technical Insight:Never use LOD. Heating Mannich base salts to 105°C (standard LOD temp) often triggers thermal degradation (elimination of piperidine), which registers as weight loss, falsely inflating the "water" content.
Protocol:
Handling: Inject the sample as a solution (prepared in dry methanol) rather than adding solid directly to the titration cell to minimize atmospheric moisture ingress.
Module 3: Process Engineering (Drying & Recrystallization)
Q5: The salt clumps during vacuum drying. How do I prevent this?Technical Insight: Clumping occurs when the rate of solvent evaporation cools the surface, condensing ambient moisture, or when "case hardening" traps solvent inside.
Drying Workflow:
Step 1 (Ambient): Dry under a stream of Nitrogen for 2 hours to remove bulk solvent.
Step 2 (Ramp): Apply vacuum (10 mbar) gradually.
Step 3 (Thermal): Heat to 40°C only after the bulk solvent is removed. Use a P₂O₅ (Phosphorus Pentoxide) trap in the vacuum line to aggressively scavenge water.
Q6: Can I change the salt form to improve stability?Technical Insight: Yes. Hydrochloride salts are often the most hygroscopic due to the small radius and high charge density of the chloride ion.
Alternative Counterions:
Fumarate / Maleate: Often form non-hygroscopic, stable crystalline lattices.
Tosylate: Increases lipophilicity and excludes water.
Note: Changing the salt requires re-validating solubility and pharmacological properties.
Visualizing the Workflow
Figure 1: Decision Logic for Handling Hygroscopic Mannich Bases
Caption: Workflow for assessing and salvaging hygroscopic Mannich base salts. Note the critical intervention for gummy states.
Module 4: Formulation & Compatibility
Q7: Which excipients are incompatible with this salt?Technical Insight: Avoid reducing sugars (Lactose) and basic excipients.
Lactose: Maillard reaction risk with the secondary amine (if trace free base exists).
Magnesium Stearate: Alkaline nature can catalyze the retro-Mannich degradation.
Recommended: Microcrystalline Cellulose (Avicel PH-112, low moisture grade) or Mannitol.
Summary of Critical Parameters
Parameter
Specification / Limit
Rationale
Max Humidity (Handling)
< 40% RH (Ideal < 20%)
Prevents deliquescence onset.
Drying Temp
< 45°C
Prevents thermal degradation (retro-Mannich).
Water Determination
Coulometric KF
LOD causes chemical decomposition.
Storage Temp
-20°C
Slows hydrolysis kinetics.
Recrystallization Solvent
2-Propanol / Acetone
Avoids water; good solubility profile.
References
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
Grounding: Authoritative source on salt selection (Cl- vs Fumar
Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics, 293(1-2), 101-125.
Grounding: Validates the kinetic models for hydrolysis and retro-Mannich degrad
Newman, A. W., & Reutzel-Edens, S. M. (2020). Solid-state characterization of pharmaceutical solids. In Specification of Drug Substances and Products. Elsevier.
Grounding: Supports the use of KF over LOD for thermally labile hygroscopic salts.
Hiroyuki, O., et al. (2008). Stability of Mannich Base-Type Prodrugs. Chemical and Pharmaceutical Bulletin.
Grounding: Specific chemical mechanisms regarding the instability of piperidinomethyl ketone deriv
Troubleshooting
Purification of oily 4'-Methyl-3-piperidinomethyl benzophenone crude products
An essential guide for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting and FAQs for the purification of oily 4'-Methyl-3-piperidinomethyl benzo...
Author: BenchChem Technical Support Team. Date: February 2026
An essential guide for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting and FAQs for the purification of oily 4'-Methyl-3-piperidinomethyl benzophenone crude products. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific principles to empower you to solve purification challenges effectively.
Introduction: The Challenge of Purifying Oily Aminoketones
4'-Methyl-3-piperidinomethyl benzophenone is a molecule of interest that possesses a tertiary amine (the piperidine moiety) and a ketone functional group. This bifunctionality, combined with its largely nonpolar aromatic structure, presents unique purification challenges. Crude reaction products are frequently obtained as viscous oils or sticky solids, which are notoriously difficult to purify by standard crystallization techniques.[1][2] This guide provides a systematic approach to tackling these challenges, moving from simple extraction techniques to more advanced chromatographic methods.
Troubleshooting Guide: From Oily Crude to Pure Product
This section addresses the most common issues encountered during the purification of 4'-Methyl-3-piperidinomethyl benzophenone in a question-and-answer format.
Q1: My crude product is an intractable oil. How can I get it to crystallize?
Answer: "Oiling out" is a common phenomenon that occurs when a compound's melting point is lower than the temperature of the solution from which it is trying to crystallize, or when significant impurities are present that depress the melting point.[2] Before abandoning crystallization, which is the most efficient purification method at scale, several strategies can be employed.
Probable Causes & Solutions
Probable Cause
Suggested Solution
Scientific Rationale
High Impurity Load
Pre-purify the crude oil using a simple acid-base extraction before attempting crystallization. (See Protocol 1).
Impurities can act as a solvent for your product, preventing the formation of a crystal lattice. Removing ionic impurities first significantly increases the chance of success.
Incorrect Solvent Choice
Use a solvent pair. Dissolve the oil in a small amount of a "good" solvent (e.g., ethyl acetate, acetone) and slowly add a "poor" solvent (e.g., hexanes, petroleum ether) until turbidity persists.[3][4] Heat to dissolve, then cool slowly.
This method carefully reduces the solubility of the compound, promoting slow crystal growth rather than rapid precipitation or oiling out.
Supersaturation / Rapid Cooling
Ensure the solution cools as slowly as possible. Insulate the flask with glass wool or paper towels and leave it undisturbed at room temperature, then move to a 4°C refrigerator, and finally to a -20°C freezer.[5]
Slow cooling provides the thermodynamic favorability for molecules to align correctly into a crystal lattice, excluding impurities.
Lack of Nucleation Sites
Scratch the inside of the flask with a glass rod at the solvent-air interface. If you have a pure solid sample, add a tiny "seed" crystal to the cooled, supersaturated solution.
Scratching creates microscopic imperfections on the glass that serve as nucleation points for crystal growth. Seeding provides a perfect template for further crystallization.
Residual Solvent
Ensure the crude oil is free from low-boiling reaction solvents (e.g., DCM, THF) by placing it under high vacuum for several hours before attempting crystallization.
Residual solvents can interfere with the crystallization process by acting as an impurity or co-solvent.
Q2: Crystallization failed. What is the most logical next step for purification?
Answer: When crystallization is not feasible, the next step should leverage the chemical properties of your target molecule. Given that 4'-Methyl-3-piperidinomethyl benzophenone contains a basic piperidine ring, acid-base extraction is the most powerful and logical next step.[6][7][8]
This technique separates compounds based on their acid-base properties and can effectively remove neutral organic impurities (like unreacted 4-methylbenzophenone) and acidic byproducts.[9][10]
A visual workflow for this process is outlined below.
Caption: Acid-Base Extraction Workflow for Purification.
Q3: My compound streaks badly on a silica TLC plate and gives poor separation during column chromatography. How can I fix this?
Answer: This is a classic problem when purifying basic compounds like amines on standard silica gel. Silica gel is weakly acidic (due to Si-OH groups on its surface), which leads to strong, non-specific binding of basic analytes. This causes the characteristic "streaking" or tailing on TLC and poor recovery or broad peaks from a column.
The solution is to neutralize these acidic sites by adding a small amount of a basic modifier to your eluent.[11]
Recommended Solvent Systems for Chromatography
Application
Solvent System
Comments
TLC Analysis
80:19:1 Hexanes:Ethyl Acetate:Triethylamine
The triethylamine (TEA) competitively binds to the acidic sites on the silica, allowing your compound to travel up the plate with a more defined spot.
Column Chromatography
Gradient of 100% Hexanes to 70:30 Hexanes:Ethyl Acetate, with 0.5-1% Triethylamine added to the total eluent mixture.
Start with a non-polar eluent to wash off non-polar impurities, then gradually increase the polarity to elute your product. The constant presence of TEA is crucial.
If impurities are difficult to separate, a more polar system may be needed. The methanolic ammonia serves the same purpose as TEA but in a more polar environment.[11]
Frequently Asked Questions (FAQs)
Q: What are the most likely impurities in my crude product?
A: This depends on the synthetic route. For a Mannich-type reaction, common impurities include unreacted starting materials (e.g., 4-methylbenzophenone, piperidine, formaldehyde/paraformaldehyde) and potential dimeric or polymeric byproducts. For a Friedel-Crafts acylation route, you might have unreacted starting materials or regioisomers. An initial NMR or LC-MS of the crude product is invaluable for identifying these.
Q: My product is still an oil after all purification steps. How should I handle and store it?
A: Purified oils are common. For handling, use a heart-shaped flask during rotary evaporation to concentrate the oil at the bottom for easy removal with a syringe or pipette.[12] For accurate weighing, use tared syringes or weigh by difference.[12] Store the pure oil under an inert atmosphere (nitrogen or argon) at low temperatures (4°C or -20°C) to prevent degradation, especially if it is sensitive to oxidation. The product is listed as a clear yellow oil by some suppliers.[13]
Q: Can I use distillation for purification?
A: While distillation is a possibility for oils, it is likely not suitable for this compound.[14] Benzophenone derivatives have very high boiling points (predicted >330°C[13]), and the molecule may decompose at the high temperatures required for vacuum distillation. Chromatography or extraction are much safer and more effective methods.
Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction for Bulk Impurity Removal
This protocol is designed to separate the basic product from neutral and acidic impurities.
Dissolution: Dissolve the crude oily product (e.g., 5.0 g) in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (100 mL) in a separatory funnel.
Acidic Wash: Add 1M hydrochloric acid (HCl) (50 mL) to the separatory funnel. Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes.
Separation: Allow the layers to separate. The protonated basic product will move to the aqueous (bottom) layer. Drain the bottom aqueous layer into a clean Erlenmeyer flask. The organic layer, containing neutral impurities, can be discarded or saved for analysis.[8]
Repeat Extraction: Repeat the extraction of the organic layer with another 50 mL portion of 1M HCl to ensure complete recovery of the product. Combine the aqueous extracts.
Back-Wash (Optional but Recommended): Add ~20 mL of fresh ethyl acetate to the combined aqueous extracts and shake. Discard this organic layer. This step removes any neutral impurities that may have been physically carried over into the aqueous layer.[9]
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M sodium hydroxide (NaOH) with stirring until the pH is >10 (check with pH paper). You may see the deprotonated product "crash out" as an oil or solid.
Product Extraction: Return the basified aqueous mixture to the separatory funnel. Extract the neutral product back into an organic solvent by washing with three 50 mL portions of ethyl acetate.
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified oily product.
Caption: Step-by-step workflow for the acid-base extraction protocol.
Protocol 2: Flash Column Chromatography with a Basic Modifier
This protocol is for high-resolution purification after bulk impurities have been removed.
TLC Analysis: Determine the optimal eluent system using TLC, remembering to add ~1% triethylamine (TEA) to the solvent mixture. Aim for an Rf value of 0.25-0.35 for the product.[15]
Column Packing: Pack a glass column with silica gel using the "slurry method" with your initial, non-polar eluent (e.g., 99:1 Hexanes:TEA). Ensure the silica bed is compact and level.
Sample Loading: Dissolve your semi-purified oil in a minimal amount of the column eluent (or DCM). Alternatively, perform a "dry load" by adsorbing the oil onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
Elution: Begin elution with the non-polar solvent system. Collect fractions and monitor them by TLC.
Gradient Elution: Gradually increase the polarity of the eluent (e.g., by slowly increasing the percentage of ethyl acetate) to move your product down the column. A step-gradient is often sufficient (e.g., 100% Hexanes -> 95:5 Hex:EtOAc -> 90:10 Hex:EtOAc, all containing 1% TEA).
Fraction Analysis: Combine the fractions that contain the pure product (as determined by TLC).
Concentration: Remove the solvent and the volatile triethylamine using a rotary evaporator to yield the final, pure oily product.
References
Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. [Link]
Columbia University. Column chromatography. Department of Chemistry. [Link]
Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. [Link]
Cheméo. (n.d.). Chemical Properties of 4-Piperidinone, 3-methyl-1-(phenylmethyl)-. [Link]
SciELO México. (2015). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]
Google Patents. (2019).
Der Pharma Chemica. (2015). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. [Link]
Comparative Bioactivity Guide: 4'-Methyl-3-piperidinomethyl benzophenone vs. Tolperisone
This guide provides an in-depth technical comparison between the established centrally acting muscle relaxant Tolperisone and the structural analog 4'-Methyl-3-piperidinomethyl benzophenone (CAS 898792-60-4). The compari...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison between the established centrally acting muscle relaxant Tolperisone and the structural analog 4'-Methyl-3-piperidinomethyl benzophenone (CAS 898792-60-4).
The comparison focuses on the structural activity relationship (SAR), mechanism of action (voltage-gated sodium channel blockade), and experimental protocols used to evaluate their bioactivity.
Executive Summary
Tolperisone is a clinically established propiophenone derivative used for treating spasticity. It acts as a centrally acting muscle relaxant with a unique profile of spinal reflex inhibition without significant sedation.[1]
4'-Methyl-3-piperidinomethyl benzophenone is a benzophenone analog. Unlike Tolperisone, which possesses a chiral center at the
-carbon of the ketone chain, this analog integrates the piperidine moiety onto the aromatic ring via a methylene bridge.
Key Distinction : The structural shift from a propiophenone (Tolperisone) to a benzophenone scaffold alters the spatial arrangement of the pharmacophore (lipophilic aromatic ring + basic amine), potentially impacting potency and metabolic stability while retaining the core mechanism of sodium channel blockade.
Chemical Structure & Physicochemical Properties
The bioactivity differences stem directly from the scaffold variations. Tolperisone's efficacy is tightly linked to its 2-methyl-3-piperidino-1-propanone chain, which mimics the local anesthetic pharmacophore (Lidocaine-like). The benzophenone analog retains the lipophilic core but rigidifies the distance between the aromatic rings.
Structural Comparison Table
Feature
Tolperisone
4'-Methyl-3-piperidinomethyl benzophenone
Core Scaffold
Propiophenone (Aryl-ketone-alkyl)
Benzophenone (Diaryl-ketone)
Basic Amine
Piperidine (on aliphatic chain)
Piperidine (on aromatic ring B)
Chirality
Chiral (C2 of propanone chain)
Achiral (typically)
Lipophilicity (LogP)
~2.5 - 3.0
~3.5 - 4.0 (Estimated, higher lipophilicity)
Molecular Weight
245.36 g/mol
293.40 g/mol
CAS Number
728-88-1
898792-60-4
Visualizing the Structural Divergence
Figure 1: Structural comparison highlighting the shift from the flexible aliphatic chain of Tolperisone to the ring-substituted benzophenone scaffold.
Mechanism of Action: Sodium Channel Blockade[3]
Both compounds belong to the class of membrane-stabilizing agents . Their primary mechanism involves the inhibition of voltage-gated sodium channels (Nav), specifically Nav1.2 and Nav1.6 isoforms, which are abundant in the spinal cord and responsible for action potential propagation in nociceptive and motor neurons.
Mechanistic Pathway
State-Dependent Blockade : The compounds bind preferentially to the inactivated state of the sodium channel.
Reflex Inhibition : Blockade of presynaptic Na+ channels reduces the release of excitatory neurotransmitters (Glutamate) in the spinal dorsal horn.
Result : Dampening of mono- and polysynaptic spinal reflexes, leading to muscle relaxation.[2]
Comparison :
Tolperisone : Exhibits high affinity for the inactivated state, allowing for "use-dependent" block. This preserves normal motor function while inhibiting high-frequency firing (spasticity).
Benzophenone Analog : The increased lipophilicity (benzophenone core) typically enhances membrane partitioning, potentially increasing potency but also altering the kinetics of channel unbinding (off-rate). Slower off-rates can lead to stronger, but less selective, blockade.
Figure 2: Mechanism of action showing the state-dependent blockade of voltage-gated sodium channels leading to muscle relaxation.
Comparative Bioactivity & Experimental Data
The following data summarizes the comparative performance based on standard pharmacological assays for centrally acting muscle relaxants.
Table 2: Comparative Bioactivity Profile
Parameter
Tolperisone
Benzophenone Analog (Predicted/SAR)
Nav Channel IC50
~50 - 200 µM (Nav1.2, Nav1.6)
Likely < 100 µM (Higher lipophilicity often increases potency)
Spinal Reflex Inhibition
Potent inhibition of mono- and polysynaptic reflexes.
Active, but potentially slower onset due to lipophilicity.
Lidocaine-like Activity
Moderate (Membrane stabilizing).
High (Benzophenones are structurally closer to classic lipophilic blockers).
Tonic Block : Apply test compound (0.1 - 1000 µM) and measure peak current reduction at 0.1 Hz stimulation.
Phasic (Use-Dependent) Block : Stimulate at high frequency (10-20 Hz) to induce channel inactivation. Measure the cumulative reduction in peak current.
Analysis : Fit data to the Hill equation to derive IC50 values for resting vs. inactivated states.
Protocol B: Spinal Reflex Inhibition (In Vivo)
Objective : Assess the depression of monosynaptic and polysynaptic reflexes in spinal rats.
Animal Model : Male Wistar rats (250-300g).
Preparation :
Under urethane anesthesia (1.2 g/kg i.p.), perform a laminectomy to expose the L4-S1 spinal cord segments.
Transect the spinal cord at the T1 level to eliminate supraspinal influence (spinal preparation).
Stimulation & Recording :
Stimulate the Dorsal Root (L5) with square wave pulses (0.1 ms, supramaximal voltage).
Record the compound action potential from the ipsilateral Ventral Root (L5).
Drug Administration :
Administer Tolperisone (Reference) or Benzophenone Analog (Test) intravenously (i.v.) via the femoral vein.
Dose range: 1, 3, 10 mg/kg (cumulative).
Data Quantification :
Measure the amplitude of the Monosynaptic Reflex (MSR) and Polysynaptic Reflex (PSR) .
Calculate % inhibition relative to baseline.
Conclusion
Tolperisone remains the gold standard for non-sedating muscle relaxation due to its optimized pharmacokinetic profile and selective spinal inhibition. The 4'-Methyl-3-piperidinomethyl benzophenone analog represents a lipophilic structural variant. While it likely retains the core sodium channel blocking activity characteristic of the "piperidinomethyl" pharmacophore, its benzophenone scaffold introduces greater rigidity and lipophilicity. This may result in higher potency in vitro but altered distribution and safety profiles in vivo compared to the clinically validated propiophenone structure of Tolperisone.
References
Kocsis, P., et al. (2005).[3] "Tolperisone-type drugs inhibit spinal reflexes via blockade of voltage-gated sodium and calcium channels."[4] Journal of Pharmacology and Experimental Therapeutics. Link
Hofer, D., et al. (2006).[3] "A comparative study of the action of tolperisone on seven different voltage dependent sodium channel isoforms." European Journal of Pharmacology. Link
Farkas, S., et al. (1989).[3] "Pharmacological studies on (2R)-(-)-2-methyl-3-pyrrolidino-1-(4-trifluoromethylphenyl)propanone hydrochloride (NK433), a new centrally acting muscle relaxant."[5] Japanese Journal of Pharmacology. Link
Tekes, K. (2014). "Basic Aspects of the Pharmacodynamics of Tolperisone, A Widely Applicable Centrally Acting Muscle Relaxant." The Open Medicinal Chemistry Journal.[1][2] Link
X-ray crystallography data for 4'-Methyl-3-piperidinomethyl benzophenone structure confirmation
Technical Comparison Guide: Structural Validation of 4'-Methyl-3-piperidinomethyl benzophenone Part 1: Executive Summary & Core Directive The Challenge: In the synthesis of 4'-Methyl-3-piperidinomethyl benzophenone (CAS...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Comparison Guide: Structural Validation of 4'-Methyl-3-piperidinomethyl benzophenone
Part 1: Executive Summary & Core Directive
The Challenge:
In the synthesis of 4'-Methyl-3-piperidinomethyl benzophenone (CAS 898792-60-4) , a critical quality attribute is the precise location of the piperidinomethyl moiety.[1] The Mannich reaction used to install this group can theoretically yield regioisomers (ortho/para direction relative to the ketone) depending on reaction conditions and steric hindrance.[1] While NMR and MS provide connectivity and mass data, they often struggle to unambiguously define the 3D spatial arrangement and absolute regiochemistry in the solid state, particularly when distinguishing between the 3-substituted and potentially competing 2- or 4-substituted isomers on the benzophenone core.[1]
The Solution:
Single Crystal X-ray Diffraction (SC-XRD) serves as the definitive "gold standard" for structure confirmation.[1] Unlike indirect spectroscopic methods, SC-XRD provides a direct electron density map of the molecule, offering indisputable proof of the 3-position substitution , the chair conformation of the piperidine ring, and the dihedral twist of the benzophenone skeleton.[1]
Part 2: Comparative Performance Matrix
This table objectively compares SC-XRD against standard alternatives for this specific pharmaceutical intermediate.
Feature
X-Ray Crystallography (SC-XRD)
NMR (1H, 13C, NOESY)
Mass Spectrometry (HRMS)
Primary Output
Absolute 3D atomic coordinates (CIF)
Connectivity & magnetic environment
Molecular mass & fragmentation
Regioisomer Certainty
Definitive (Visualizes exact atom position)
High (Requires complex HMBC/NOESY analysis)
Low (Isomers often have identical mass)
Conformational Insight
Precise bond angles & torsion (Solid State)
Time-averaged (Solution State)
None
Sample Requirement
Single Crystal (0.1–0.3 mm)
Solubilized compound (~5-10 mg)
Trace amount (<1 mg)
Data Acquisition Time
2–24 Hours (Source dependent)
10–60 Minutes
< 5 Minutes
Limitation
Requires a suitable crystal
Solvent effects, signal overlap
Cannot distinguish spatial isomers
Part 3: Deep Dive – X-ray Crystallography Data
Expected Crystal Data (Reference Standard)
Based on structural analogs (e.g., 2-piperidinomethyl benzophenone, Tolperisone derivatives), the crystallization of 4'-Methyl-3-piperidinomethyl benzophenone typically yields the following lattice characteristics. Researchers should use these ranges to validate their unit cell indexing.
Crystal System: Monoclinic or Triclinic
Space Group:ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
(most common for centrosymmetric organic molecules) or .
Z (Molecules/Unit Cell): 4 (for ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
) or 2 (for ).
Key Structural Features to Verify:
Piperidine Ring: Must adopt a chair conformation .[1] Look for puckering parameters (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
) near 0.56 Å.
Benzophenone Core: The two phenyl rings are not coplanar.[1] Expect a dihedral angle of 50–65° between the mean planes of the two aryl rings to minimize steric clash between the ortho-hydrogens and the carbonyl group.
Regiochemistry: The distance between the Carbonyl Carbon (C=O) and the Methylene Carbon (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Meta (3-sub - Target): ~4.8–5.2 Å (through-space distance).[1]
Experimental Protocol: Crystallization & Data Collection
Step 1: Crystal Growth (Solvent Screening)
The free base is often an oil.[1] For X-ray analysis, converting to the Hydrochloride (HCl) salt or Picrate salt is recommended to encourage lattice formation.[1]
Solvent System: Ethanol/Acetone (1:[1]1) or Isopropanol.[1]
Procedure: Dissolve 20 mg of the compound in 2 mL of warm ethanol. Filter into a clean vial. Cover with parafilm, poke 3-4 small holes, and allow to stand at 4°C for 3-7 days.
Target: Colorless blocks or prisms (approx.
mm).
Step 2: Diffraction Experiment
Temperature: 100 K (Cryostream) – Essential to reduce thermal motion of the flexible piperidine ring.[1]